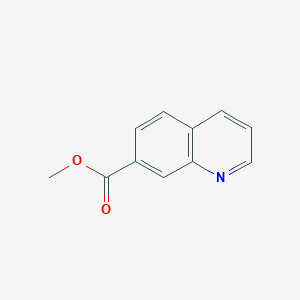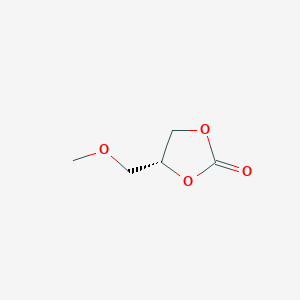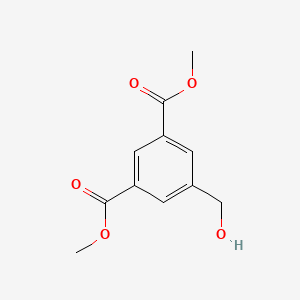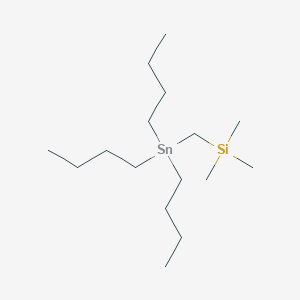
喹啉-7-甲酸甲酯
描述
Methyl quinoline-7-carboxylate (MQC) is a chemical compound that is found in many plant species and is used in a variety of applications. It is a white, crystalline solid and is soluble in polar solvents such as ethanol and methanol. MQC is an important intermediate in the synthesis of pharmaceuticals and other chemicals. It has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of fields.
科学研究应用
Medicinal Chemistry: Anticancer Applications
Methyl quinoline-7-carboxylate: derivatives have been identified as potential anticancer agents. The quinoline nucleus is a common motif in many pharmacologically active compounds, and modifications at the 7-carboxylate position can lead to derivatives with significant anticancer activity. These compounds can interfere with various cellular pathways and may inhibit the proliferation of cancer cells .
Antimicrobial Activity
Quinoline derivatives exhibit a broad spectrum of antimicrobial properties. Methyl quinoline-7-carboxylate can be functionalized to produce compounds that are effective against a range of bacterial and fungal pathogens. This makes it a valuable scaffold for the development of new antibiotics and antifungal agents .
Agrochemical Research
In the agrochemical industry, quinoline derivatives, including Methyl quinoline-7-carboxylate , are explored for their potential use as pesticides and herbicides. Their ability to disrupt biological processes in pests can be harnessed to protect crops and improve agricultural productivity .
Green Chemistry Synthesis
The synthesis of Methyl quinoline-7-carboxylate can be achieved through green chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being developed to minimize environmental impact while producing this compound .
Organic Dyes and Colorants
Quinoline compounds are historically known for their application in dye manufacturingMethyl quinoline-7-carboxylate can be used as an intermediate in the synthesis of dyes and colorants for industrial applications, including textiles and inks .
Anti-Inflammatory and Analgesic Effects
Research has shown that certain quinoline derivatives have anti-inflammatory and analgesic properties. By modifying Methyl quinoline-7-carboxylate , it’s possible to enhance these properties, leading to the development of new anti-inflammatory drugs .
Cardiovascular Drug Development
Quinoline derivatives are investigated for their cardiovascular effectsMethyl quinoline-7-carboxylate may serve as a starting point for the synthesis of compounds that can act on the cardiovascular system, potentially leading to treatments for heart disease .
Neuropharmacology
In neuropharmacology, Methyl quinoline-7-carboxylate derivatives are studied for their potential effects on the central nervous system. They could lead to new treatments for neurodegenerative diseases or serve as molecular tools to study neurotransmitter systems .
属性
IUPAC Name |
methyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-7-carboxylate | |
CAS RN |
51552-68-2 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)




